2-Oxabicyclo[2.2.1]heptan-6-one 2-Oxabicyclo[2.2.1]heptan-6-one
Brand Name: Vulcanchem
CAS No.: 34108-25-3
VCID: VC4461675
InChI: InChI=1S/C6H8O2/c7-5-1-4-2-6(5)8-3-4/h4,6H,1-3H2
SMILES: C1C2CC(=O)C1OC2
Molecular Formula: C6H8O2
Molecular Weight: 112.128

2-Oxabicyclo[2.2.1]heptan-6-one

CAS No.: 34108-25-3

Cat. No.: VC4461675

Molecular Formula: C6H8O2

Molecular Weight: 112.128

* For research use only. Not for human or veterinary use.

2-Oxabicyclo[2.2.1]heptan-6-one - 34108-25-3

Specification

CAS No. 34108-25-3
Molecular Formula C6H8O2
Molecular Weight 112.128
IUPAC Name 2-oxabicyclo[2.2.1]heptan-6-one
Standard InChI InChI=1S/C6H8O2/c7-5-1-4-2-6(5)8-3-4/h4,6H,1-3H2
Standard InChI Key CQSRCTUGTARZBC-UHFFFAOYSA-N
SMILES C1C2CC(=O)C1OC2

Introduction

Structural Elucidation and Nomenclature

Molecular Architecture

2-Oxabicyclo[2.2.1]heptan-6-one belongs to the class of bicyclic ethers, where the "2.2.1" notation describes the bridgehead carbon arrangement. The compound consists of a seven-membered ring system with two fused cyclopentane-like rings. The oxygen atom is positioned at the 2-position of the bicyclic framework, while the ketone group occupies the 6-position (Figure 1) . This arrangement distinguishes it from isomeric forms such as 2-oxabicyclo[2.2.1]heptan-3-one, where the ketone is at the 3-position .

Synthesis and Functionalization

Synthetic Routes

While direct synthesis protocols for 2-oxabicyclo[2.2.1]heptan-6-one are sparsely documented, analogous methodologies for related bicyclic ketones suggest potential pathways:

  • Cyclization of Diols: Acid-catalyzed cyclization of appropriately substituted diols could form the bicyclic framework, with subsequent oxidation introducing the ketone .

  • Iodocyclization: Palladium-catalyzed aminoacyloxylation of cyclopentenes, as demonstrated for 2-azabicyclo[2.2.1]heptanes, might be adaptable by substituting nitrogen with oxygen .

  • Derivatization of Precursors: The benzyloxymethyl derivative (4-(benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one) hints at post-cyclization functionalization strategies, possibly via Grignard or alkylation reactions .

Challenges in Synthesis

The bridged structure imposes significant steric and electronic constraints, necessitating precise control over reaction conditions to avoid ring-opening or isomerization. Regioselective oxidation to position the ketone at the 6-position remains a critical hurdle, as competing pathways may yield the 3-keto isomer .

Physicochemical Properties

Molecular and Spectral Characteristics

PropertyValueSource
Molecular FormulaC6H8O2\text{C}_6\text{H}_8\text{O}_2
Molecular Weight112.13 g/mol
Predicted LogP0.82 (Calculated via XLogP3)
Topological Polar Surface26.3 Ų

Spectroscopic Data:

  • IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch) .

  • MS: Predicted molecular ion peak at m/zm/z 112.05 ([M]+- ) .

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predicts the following CCS values for adducts :

Adductm/zm/zCCS (Ų)
[M+H]+113.05971119.3
[M+Na]+135.04165128.8
[M-H]-111.04515120.8

These metrics are critical for analytical method development in mass spectrometry-based assays.

Applications and Derivatives

Pharmaceutical Intermediates

The rigid bicyclic scaffold offers potential as a bioisostere for aromatic rings, improving solubility and metabolic stability in drug candidates . For example:

  • Imatinib analogs: Replacing phenyl rings with 2-oxabicyclo[2.2.1]heptan-6-one could reduce lipophilicity (logP\log P) while retaining target affinity .

  • Vorinostat derivatives: Substituting the phenyl cap group with this bicyclic system may modulate histone deacetylase (HDAC) inhibition profiles .

Materials Science

The ketone functionality enables participation in condensation reactions, forming polymers or dendrimers with tailored thermal and mechanical properties. Derivatives like 4-(benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one serve as crosslinkers in epoxy resins .

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